molecular formula C17H13N5O2 B12172998 N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12172998
M. Wt: 319.32 g/mol
InChI Key: GDEUCVXFJRVBRK-UHFFFAOYSA-N
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Description

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex heterocyclic compound that features an indazole moiety. Indazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions. One common approach includes the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The phthalazine moiety can be introduced via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1H-indazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H13N5O2/c1-22-17(24)11-7-3-2-6-10(11)14(21-22)16(23)18-15-12-8-4-5-9-13(12)19-20-15/h2-9H,1H3,(H2,18,19,20,23)

InChI Key

GDEUCVXFJRVBRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

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